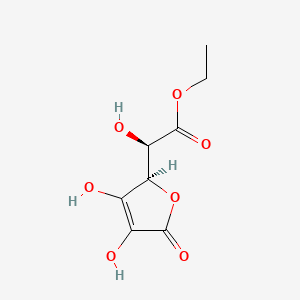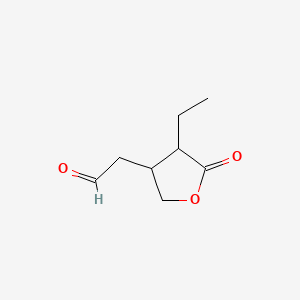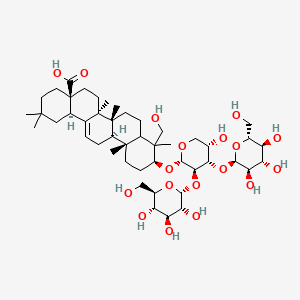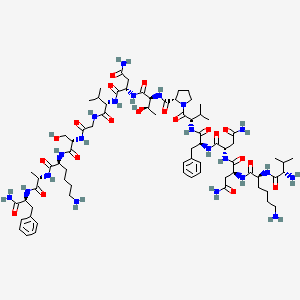
ES-Asa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ES-Asa is a derivative of ascorbic acid (vitamin C) where the hydroxyl group is replaced by an ethyl ester group. This modification enhances the stability and lipophilicity of the compound, making it more suitable for various applications in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of saccharoascorbic acid ethyl ester typically involves the esterification of ascorbic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of saccharoascorbic acid ethyl ester may involve more efficient and scalable methods such as the use of immobilized lipase enzymes to catalyze the esterification reaction. This approach offers advantages such as milder reaction conditions, higher selectivity, and reduced by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
ES-Asa can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ascorbic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ascorbic acid and ethanol.
Oxidation: Dehydroascorbic acid.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
ES-Asa has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of saccharoascorbic acid ethyl ester involves its conversion to ascorbic acid in the body, where it exerts its effects as an antioxidant. Ascorbic acid scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. It also plays a role in collagen synthesis, immune function, and the regeneration of other antioxidants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ascorbic Acid: The parent compound, known for its antioxidant properties but less stable than its ester derivatives.
Ascorbyl Palmitate: Another ester derivative of ascorbic acid, used in cosmetics and food preservation for its antioxidant properties.
Ascorbyl Glucoside: A stable form of ascorbic acid used in skincare products for its brightening and antioxidant effects.
Uniqueness
ES-Asa stands out due to its enhanced stability and lipophilicity compared to ascorbic acid. This makes it more suitable for applications where stability and solubility in non-polar solvents are crucial .
Propriétés
Numéro CAS |
146623-27-0 |
|---|---|
Formule moléculaire |
C8H10O7 |
Poids moléculaire |
218.161 |
Nom IUPAC |
ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
OXFYSKSQJRMLKU-RITPCOANSA-N |
SMILES |
CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Synonymes |
hex-2-enaro-1,4-lactone ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclobuta[3,4]cyclobuta[1,2:4,5]furo[2,3-d]-1,3-dioxole (9CI)](/img/new.no-structure.jpg)





![[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582746.png)

![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)
